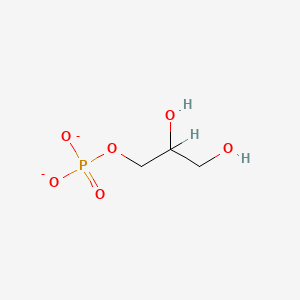

Glycerol 1-phosphate

Vue d'ensemble

Description

Poly(glycerol phosphate) anion is a polyanionic polymer obtained by global deprotonation of the phosphate OH groups of poly(glycerol phosphate). It has a role as a bacterial metabolite. It is a polyanionic polymer and an organophosphate oxoanion. It is a conjugate base of a poly(glycerol phosphate) macromolecule.

Applications De Recherche Scientifique

Glycerol 1-Phosphate in Plant Immunity

This compound (G1P) is notably involved in plant immunity. It serves as an inducer of systemic acquired resistance (SAR) in plants, protecting them from secondary infections. This was demonstrated through studies on genetic mutants defective in G1P biosynthesis, which could not induce SAR but were rescued when G1P was supplied exogenously. These findings highlight G1P's critical role in plant immune responses and its potential in agricultural applications for enhancing disease resistance in crops (Chanda et al., 2011).

Enzymatic Synthesis from Crude Glycerol

In a groundbreaking study, researchers developed a method for the enzymatic phosphorylation of glycerol to produce rac-glycerol-1-phosphate from crude glycerol, a byproduct of biodiesel production. This approach utilized acid phosphatases and demonstrated a simple, cost-effective method for producing G1P with reasonable purity, offering a sustainable route for valorizing glycerol waste (Tasnádi et al., 2020).

This compound in Microbial Metabolism

This compound plays a significant role in microbial metabolism, particularly in lactic acid bacteria (LAB). It is a substrate in phospholipid biosynthesis and is involved in the synthesis of glycerophospholipids from G3P. This function is crucial for LAB, as glycerophospholipids are essential components of their cellular structure and metabolism (Doi, 2019).

Disease Resistance in Theobroma Cacao

G1P, through its derivative glycerol-3-phosphate (G3P), has been implicated in enhancing disease resistance in Theobroma cacao. The exogenous application of glycerol to cacao leaves increased G3P levels and stimulated the plant's defense response, resulting in decreased lesion formation by pathogens. This study suggests potential agricultural applications of G1P in improving crop resilience to diseases (Zhang et al., 2015).

G1P and Systemic Immunity in Soybean

In soybean, G1P-derived foliar immunity is activated in response to interactions with nitrogen-fixing bacteria. This study demonstrates G1P's essential role in excluding non-desirable root-nodulating bacteria and associated foliar pathogen immunity in soybean, indicating a complex signaling mechanism involving G1P in plant-microbe interactions (Shine et al., 2019).

G1P in Resistance to Fungal Pathogens

G1P levels in plants are associated with defense against fungal pathogens like Colletotrichum higginsianum. Studies show that alterations in G1P levels correlate with changes in plant resistance, suggesting G1P's role in plant defense against hemibiotrophic fungal infections (Chanda et al., 2008).

Propriétés

IUPAC Name |

2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1228728.png)

![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)

![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)

![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)

![3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)

![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)

![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)

![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)